2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- Methoxy substituents at the 2-position of one phenyl ring and the 3-position of another.
- A pyridin-3-yl group as the carboxamide substituent.
- A dihydrotriazolo[1,5-a]pyrimidine core, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties .
This structural framework is shared with several analogs, but variations in substituent positions and functional groups lead to differences in physicochemical properties, synthetic accessibility, and bioactivity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-9-7-13-27-15-18)23(17-8-6-10-19(14-17)34-2)32-26(28-16)30-24(31-32)20-11-4-5-12-21(20)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSWRJQQYRMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex chemical structure belonging to the class of triazolopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as an mTOR inhibitor.
Structure and Properties
The molecular structure of this compound includes:
- Triazole and Pyrimidine Rings : These heterocycles are known for their biological significance.
- Methoxy and Pyridine Substituents : These groups may enhance solubility and bioactivity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a derivative with a similar scaffold exhibited significant potency against the mTOR pathway, with an IC50 value of 7.1 nmol/L and demonstrated selectivity over PI3Kα by 126-fold. This suggests its utility in enhancing the sensitivity of hepatocellular carcinoma (HCC) to radiotherapy, making it a promising candidate for further development in cancer treatment protocols .
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. The inhibition of mTOR affects cellular processes such as protein synthesis and cell proliferation, which are crucial in cancer progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazolopyrimidine derivatives in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| 2a | HCT-116 | 6.2 | Active against colon carcinoma |
| 47f | T47D | 27.3 | Active against breast cancer |
| 47e | T47D | 43.4 | Active against breast cancer |
These findings indicate that modifications to the core structure can lead to varying degrees of biological activity against different cancer types .
Research Findings
Research has shown that compounds with similar structural motifs exhibit diverse biological activities:
- Cytotoxicity : Studies indicate that certain derivatives have shown cytotoxic effects against various human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values ranging from 27.3 μM to 43.4 μM .
- Antimicrobial Activity : Some triazole derivatives have also been evaluated for their antimicrobial properties, showcasing potential applications beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Substituent Profiles and Key Properties of Selected Analogs
Key Observations :
- Methoxy Group Positioning : The target compound’s 2- and 3-methoxy groups may enhance solubility compared to analogs with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5t) but reduce steric hindrance compared to ortho-substituted derivatives .
- Thermal Stability : Melting points of analogs range from 161°C to >250°C, suggesting high thermal stability across the triazolopyrimidine class .
Key Observations :
- NMI-SO₂Cl₂-mediated synthesis (used for 6ai, 6bb) offers high yields (82–90%) and avoids metal catalysts, aligning with sustainable practices .
Table 3: Reported Bioactivities of Selected Analogs
Key Observations :
- Cyclohexyl Substituents : Compounds like 6ai exhibit anti-inflammatory activity, likely due to enhanced lipophilicity and membrane penetration .
- Methoxy Groups : The 3,4,5-trimethoxy group in 5t may improve target binding via polar interactions, whereas the target compound’s dual methoxy groups balance solubility and steric effects .
- Pyridinyl vs. Aryl Groups : The pyridin-3-yl group in the target compound could offer π-π stacking or hydrogen-bonding interactions absent in phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
